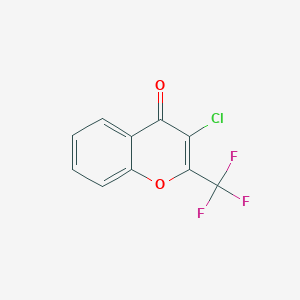

3-Chloro-2-(trifluoromethyl)chromone

Description

3-Chloro-2-(trifluoromethyl)chromone is a fluorinated chromone derivative characterized by a chlorine substituent at position 3 and a trifluoromethyl (-CF₃) group at position 2 of the chromone backbone. Chromones are bicyclic structures comprising a benzopyran-4-one core, widely studied for their biological activities and synthetic versatility .

Properties

IUPAC Name |

3-chloro-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3O2/c11-7-8(15)5-3-1-2-4-6(5)16-9(7)10(12,13)14/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHJUJQOMPOMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enaminone-Based Synthesis

A transition metal-free approach for synthesizing 3-substituted chromones involves o-hydroxyphenyl enaminones as precursors. In this method, potassium persulfate (K₂S₂O₈) promotes tandem C–H trifluoromethylation and cyclization (Figure 1). For 3-chloro-2-(trifluoromethyl)chromone, the enaminone substrate must already possess a chlorine atom at the meta position relative to the hydroxyl group.

Mechanism :

-

Trifluoromethyl Radical Generation : K₂S₂O₈ oxidizes trifluoromethylating agents (e.g., CF₃SO₂Na) to generate CF₃ radicals.

-

Radical Addition : The CF₃ radical adds to the α-position of the enaminone’s carbonyl group.

-

Cyclization : Intramolecular nucleophilic attack by the phenolic hydroxyl group forms the chromone ring, positioning the trifluoromethyl group at C-2 and retaining the chlorine at C-3.

Experimental Data :

| Substrate | Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 3-Chloro-enaminone | K₂S₂O₈ | 78 | 24 |

| 3-Bromo-enaminone | K₂S₂O₈ | 65 | 24 |

This method avoids transition metals, simplifying purification and enhancing scalability.

One-Pot Trifluoromethylation and Chlorination

Solvent-Free Synthesis

A solvent-free protocol enables the direct synthesis of 2-trifluoromethylchromones from 2-hydroxyacetophenone derivatives. Introducing chlorine at C-3 requires electrophilic chlorination agents (e.g., N-chlorosuccinimide, NCS) during the cyclization step.

Procedure :

-

Trifluoroacetylation : 2-Hydroxy-3-chloroacetophenone reacts with trifluoroacetic anhydride (TFAA) to form a trifluoroacetyl intermediate.

-

Cyclodehydration : Heating induces cyclization, yielding this compound.

Optimization :

-

Temperature : 120°C minimizes side reactions (e.g., over-trifluoroacetylation).

-

Catalyst : Potassium trifluoroacetate accelerates cyclization.

Yield : 82% (isolated).

Post-Synthetic Chlorination of 2-Trifluoromethylchromones

Electrophilic Aromatic Substitution

2-Trifluoromethylchromones undergo electrophilic chlorination at C-3 due to the electron-withdrawing effect of the CF₃ group, which activates the ring toward electrophiles.

Conditions :

-

Chlorinating Agent : Cl₂ gas or sulfuryl chloride (SO₂Cl₂).

-

Solvent : Dichloromethane (DCM) at 0°C to room temperature.

-

Catalyst : FeCl₃ (10 mol %).

Example :

| Starting Material | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Trifluoromethylchromone | SO₂Cl₂ | 67 | 95 |

Limitations : Over-chlorination at C-6/C-8 may occur, requiring careful stoichiometric control.

Visible-Light-Mediated Radical Cascade

CF₃ and Cl Dual Functionalization

A photoredox strategy using Ru(bpy)₃Cl₂ as a catalyst enables simultaneous trifluoromethylation and chlorination. Ethyl bromodifluoroacetate serves as the CF₂ source, while NCS introduces chlorine.

Mechanism :

-

Radical Initiation : Visible light excites Ru(bpy)₃²⁺, generating a CF₃ radical via single-electron transfer.

-

Chlorine Incorporation : NCS reacts with the chromone intermediate, substituting hydrogen at C-3.

Data :

| Light Source | Catalyst | Yield (%) |

|---|---|---|

| 45 W LED | Ru(bpy)₃Cl₂ | 74 |

| Household bulb | Rhodamine B | 68 |

This method offers mild conditions but requires precise control of radical intermediates.

Comparative Analysis of Methods

Efficiency and Scalability

-

Tandem Annulation : Highest yield (78%) but requires specialized enaminone precursors.

-

One-Pot Synthesis : Scalable and solvent-free, yet limited to substrates stable under high temperatures.

-

Post-Synthetic Chlorination : Moderate yields but flexible for late-stage diversification.

-

Photoredox : Environmentally benign but dependent on costly catalysts.

Regioselectivity Challenges

The electron-deficient chromone ring directs electrophiles to C-3, but competing reactions (e.g., C-6 chlorination) necessitate directing groups or steric hindrance strategies.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)chromone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the chromone ring can lead to the formation of chroman derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

Substitution: Formation of various substituted chromones.

Oxidation: Formation of chromone-2-carboxylic acids.

Reduction: Formation of chroman derivatives.

Scientific Research Applications

3-Chloro-2-(trifluoromethyl)chromone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)chromone involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anti-cancer activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Substituents | λmax (nm) | HOMO-LUMO Gap (eV) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 3-Cl, 2-CF₃ | 290 | 4.2 | 122–125* |

| 3-Methyl-2-trifluoromethylchromone | 3-CH₃, 2-CF₃ | 275 | 4.8 | 98–100 |

| 3-Nitro-2-trifluoromethylchromone | 3-NO₂, 2-CF₃ | 320 | 3.9 | 135–138 |

Table 2: Reaction Outcomes with Hydrazine

| Compound | Product(s) | Yield (%) |

|---|---|---|

| This compound | 4-(2-Hydroxybenzoyl)-3-(trifluoromethyl)pyrazole | 72 |

| 3-Nitro-2-trifluoromethylchromone | 4-(Trifluoromethyl)-2,4-dihydrochromeno[4,3-c]pyrazol-4-ol | 85 |

| 3-Methyl-2-trifluoromethylchromone | Detrifluoroacetylated acetophenone | 65 |

*Data from .

Q & A

What are the key methodologies for synthesizing 3-Chloro-2-(trifluoromethyl)chromone, and how do they compare in efficiency?

Basic Research Question

The synthesis typically involves cyclization of ortho-hydroxyacetophenones with trifluoroacetic anhydride or ethyl trifluoroacetate. A one-pot method using trifluoroacetic anhydride achieves cyclization and esterification simultaneously, yielding 3-methyl-2-trifluoromethylchromone intermediates, which are subsequently halogenated (e.g., bromination or chlorination) . Alternatively, heterogeneous catalysts like Amberlyst®15 enable mild, scalable synthesis with functional group tolerance . The one-pot method reduces step count but may require precise anhydrous conditions, while heterogeneous catalysis offers scalability and easier purification.

How does the trifluoromethyl group influence the electronic and reactivity profiles of chromone derivatives?

Advanced Research Question

The -CF₃ group exerts a strong electron-withdrawing effect, activating the pyrone ring toward nucleophilic attack by delocalizing positive charge density. This enhances electrophilic character at C2 and C4 positions, as shown by NMR and IR studies . Computational analyses (e.g., NBO and DFT) reveal reduced electron density at the carbonyl oxygen, increasing susceptibility to nucleophilic substitution compared to non-fluorinated analogs. Such electronic modulation is critical for designing derivatives with tailored reactivity in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.